(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core with a Z-configuration at the exocyclic double bond. Its structure includes:
- Thiazolo-triazole core: A bicyclic system combining thiazole and triazole rings, critical for electronic conjugation and bioactivity .
- 3-Chlorophenyl substituent: Positioned at C2 of the thiazole ring, the electron-withdrawing chlorine atom enhances electrophilicity and influences binding interactions .
Synthesis typically involves condensation of hydrazide intermediates with mercaptoacetic acid under reflux, followed by purification via recrystallization . Key spectral data (e.g., ¹H-NMR, LCMS) confirm the Z-configuration and structural integrity .
Properties
IUPAC Name |
2-[4-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-13-3-1-2-12(9-13)17-22-19-24(23-17)18(26)15(28-19)8-11-4-6-14(7-5-11)27-10-16(21)25/h1-9H,10H2,(H2,21,25)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQAVSTGPDUDH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide is a novel thiazolo[3,2-b][1,2,4]triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various research studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of the compound involves a multicomponent reaction that typically includes thiazolo[3,2-b][1,2,4]triazole derivatives. The method often employs chloroacetic acid and aromatic aldehydes under specific conditions to yield the desired product. The characterization of these compounds is generally performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Resulting Compounds |
|---|---|---|
| 1 | Chloroacetic acid + Aromatic Aldehyde | Thiazolo derivatives |
| 2 | Heating (AcONa + AcOH) | Formation of (Z)-isomer |
| 3 | Purification (Recrystallization) | Pure (Z)-2-(4-...) |
Anticancer Properties
Several studies have evaluated the anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives. Notably, compounds derived from this scaffold have shown promising results against various cancer cell lines.
Case Studies
- NCI-60 Cell Line Screening : A study reported that specific derivatives exhibited significant cytotoxicity against cancer cell lines at concentrations as low as 10 μM. For instance, compounds 2h and 2i demonstrated excellent activity without toxicity to normal cells (HEK293) .
- Structure-Activity Relationship (SAR) : Preliminary SAR studies indicated that modifications at the C-5 position of the thiazolo ring significantly influenced biological activity. Substituents such as aryl or heteroaryl groups enhanced the anticancer properties of these compounds .
Other Biological Activities
In addition to anticancer effects, thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against pathogenic bacteria and fungi.
- Anti-inflammatory and Analgesic Effects : Certain compounds within this class demonstrated anti-inflammatory properties in preclinical models .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazolo-triazole core but differ in substituents, which modulate physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thiazolo-Triazole Derivatives
Key Findings :
Thiophene and furan substituents (as in 2j and 2k) increase aromaticity and may improve binding to hydrophobic pockets .
Bioactivity: Compounds with furan/thiophene moieties (2j, 2k) demonstrated moderate anticancer activity in vitro, suggesting the target compound’s 3-chlorophenyl-phenoxyacetamide structure may exhibit similar or enhanced efficacy due to improved target affinity . The acetamide side chain in the target compound likely improves water solubility compared to ester derivatives (e.g., 2i in ), which is critical for bioavailability .
Synthetic Challenges: Bulky substituents (e.g., isopropoxy in ) reduce reaction yields due to steric hindrance during cyclization. The target compound’s relatively linear phenoxyacetamide chain may facilitate synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide?
- Methodological Answer : The compound can be synthesized via intermolecular condensation reactions. For example, thiazolo-triazole intermediates are often prepared by reacting chloroacetyl chloride derivatives with substituted triazole-thiols under basic conditions (e.g., triethylamine in dioxane). Key steps include:
- Condensation of 4-amino-5-[4-(substituted phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives .
- Cyclization using oxalyl chloride or bromo-diethylmalonate to form the thiazolo[3,2-b][1,2,4]triazole core .
- Final functionalization with phenoxyacetamide groups via nucleophilic substitution .
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
- Methodological Answer : The Z-configuration is confirmed using:
- X-ray crystallography : Provides unambiguous stereochemical assignment by analyzing bond angles and spatial arrangement .
- Nuclear Overhauser Effect (NOE) NMR : Detects proximity between protons on the double bond and adjacent substituents (e.g., chlorophenyl groups) to infer geometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Identifies substituent connectivity and electronic environment (e.g., deshielding effects from the thiazole ring) .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., 6-oxo group at ~1680 cm⁻¹) and acetamide N-H bonds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or structural impurities. To address this:
- Orthogonal Assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays) .
- Purity Assessment : Employ HPLC-MS to ensure >95% purity, as impurities in thiazole derivatives can skew results .
- Structural Analog Testing : Compare with analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Q. What computational strategies predict the compound’s molecular targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains) based on the thiazolo-triazole scaffold’s rigidity .
- QSAR Modeling : Correlate substituent modifications (e.g., chloro vs. methoxy groups) with activity trends to guide optimization .
- MD Simulations : Assess binding stability over time, focusing on hydrogen bonding with the acetamide moiety .
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Methodological Answer : Apply DoE to critical parameters:
- Factors : Reaction temperature, solvent polarity (e.g., dioxane vs. DMF), and stoichiometry of chloroacetyl chloride .
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 25°C, 1.2 eq. reagent) to maximize yield .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents on this compound?
- Methodological Answer : Key SAR findings include:
- 3-Chlorophenyl Group : Enhances hydrophobic interactions in enzyme active sites; replacing with bulkier groups (e.g., bromophenyl) reduces solubility .
- Phenoxyacetamide Chain : Methylation of the acetamide nitrogen improves metabolic stability but may reduce binding affinity .
- Thiazolo-Triazole Core : Rigidity is critical for activity; substituting sulfur with oxygen diminishes bioactivity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to prevent inhalation of fine particulates .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the acetamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
